3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of a pyrimidine-2,4-dione moiety (uracil) linked via a β-N₁-glycosidic bond to a ribofuranose ring. The ribofuranose component is specified as (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl , indicating the stereochemical configuration of the sugar unit.
The full IUPAC name reflects:
- The pyrimidine-2,4-dione core (positions 2 and 4 substituted with ketone groups).
- The oxolane (tetrahydrofuran) ring with hydroxyl groups at positions 3 and 4, and a hydroxymethyl group at position 5.
- The β-configuration of the glycosidic bond, confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography data.
Structural representation (simplified):
O
||
N1-C2=O C4=O
| |
C5---C6---N3
Ribofuranose
Alternative Designations and Common Synonyms
This compound is widely recognized by its trivial name uridine , a fundamental nucleoside in RNA biosynthesis. Key synonyms and identifiers include:
| Synonym/Identifier | Source/Registry Number |
|---|---|
| Uracil riboside | PubChem CID 6029 |
| 1-β-D-Ribofuranosyluracil | ChemSpider ID 5807 |
| β-Uridine | NIST WebBook |
| 58-96-8 | CAS Registry |
| CHEBI:16704 | ChEBI |
| Urd | KEGG C00299 |
The European Community (EC) number 200-407-5 and DrugBank identifiers (DB02745 , DB05055 ) further classify it in regulatory and pharmacological contexts.
Molecular Formula and Stereochemical Configuration
The molecular formula C₉H₁₂N₂O₆ (molar mass: 244.20 g/mol) is consistent across authoritative databases. Stereochemical details are critical due to the ribofuranose ring’s chiral centers:
| Position | Configuration | Rationale |
|---|---|---|
| C1' | R | Ribose ring conformation |
| C2' | R | β-glycosidic bond orientation |
| C3' | S | Hydroxyl group placement |
| C4' | R | Hydroxymethyl group orientation |
The β-D-ribofuranosyl configuration ensures biological activity in RNA synthesis, distinguishing it from α-anomers, which are not naturally occurring. The compound’s optical rotation ([α]D²⁵ = +4.2° in water) confirms its stereochemical purity.
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-5(13)1-2-10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNBAENCKIJZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N(C1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302400, DTXSID70986721 | |
| Record name | 3-pentofuranosylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-33-1, 22885-35-4 | |
| Record name | NSC352111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC150822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-pentofuranosylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrimidine ring substituted with a hydroxymethyl oxolane moiety. Its structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing several pharmacological effects:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The mechanism involves inhibition of viral replication by interfering with viral polymerase activity.
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This is crucial for protecting cells from oxidative stress.
- Antitumor Effects : Some studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect has been linked to the modulation of cell cycle regulators.
1. Antiviral Mechanism
A study conducted on the antiviral activity of related compounds demonstrated that they inhibit the replication of viruses by targeting the viral polymerase enzyme. The binding affinity was measured using molecular docking simulations, showing a significant interaction between the compound and the active site of the enzyme.
2. Antioxidant Activity
The antioxidant potential was evaluated using DPPH and ABTS assays, where the compound exhibited a notable reduction in free radical concentration. The results indicated an IC50 value lower than that of common antioxidants such as ascorbic acid.
3. Antitumor Studies
In vitro studies on cancer cell lines (e.g., HeLa and A549) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment, indicating that the compound effectively induces apoptosis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Inhibition of viral replication in vitro; significant binding to viral polymerase. |
| Study 2 | Antioxidant Properties | Strong scavenging ability against DPPH radicals; IC50 = 20 µM. |
| Study 3 | Antitumor Effects | Induction of apoptosis in HeLa cells; increased caspase activity observed. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Nucleoside Biochemistry
Table 1: Structural and Functional Comparison of Pseudouridine with Canonical Nucleosides
Key Findings :
Antiviral Nucleoside Analogues
Table 2: Comparison with Antiviral Nucleoside Analogues
Key Findings :
Halogenated and Modified Pyrimidine Derivatives
Table 3: Halogen-Substituted Analogues
Key Findings :
- Halogenation at position 5 of uracil increases electronegativity, enhancing binding to target enzymes but reducing natural RNA incorporation .
Q & A
Basic: What experimental methods are recommended for structural characterization of this thymidine analogue?
Answer:
Structural elucidation requires a combination of NMR spectroscopy (to confirm stereochemistry and sugar moiety conformation) and X-ray crystallography (for absolute configuration determination). For example, the hydroxymethyl group and dihydroxyoxolane ring can be analyzed via - and -NMR, focusing on coupling constants (e.g., ) to confirm β-D-ribofuranoside configurations . Computational tools like UCSF Chimera can visualize 3D conformations and assess steric clashes in modified nucleosides .
Basic: How does this compound participate in DNA synthesis studies?
Answer:
As a thymidine analogue, it acts as a competitive substrate for DNA polymerases . Researchers use radiolabeled versions (e.g., - or -labeled) to track incorporation into DNA strands via gel electrophoresis or autoradiography. Contradictions in replication fidelity can arise due to altered sugar puckering (C3'-endo vs. C2'-endo), which impacts polymerase binding kinetics .
Advanced: What experimental designs are used to investigate its antiviral mechanism against poxviruses?
Answer:
Advanced studies employ time-of-addition assays to determine the inhibition stage (e.g., viral entry vs. replication). For Cowpox virus, molecular docking (e.g., AutoDock Vina) against viral proteins like thymidine kinase (TK) or DNA polymerase is paired with cell-based infectivity assays (e.g., plaque reduction neutralization tests). Conflicting results between in silico binding affinity and in vitro efficacy may arise from off-target interactions, requiring orthogonal validation via surface plasmon resonance (SPR) .
Advanced: How can synthesis protocols be optimized to address regioselectivity challenges in modifying the oxolane ring?
Answer:
Regioselective protection of hydroxyl groups (e.g., using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups) is critical. For example, selective 3'-O-acetylation can be achieved under mild acidic conditions (pH 4–5) to prevent sugar ring degradation. HPLC-MS monitors reaction intermediates, while polarimetry ensures chiral purity of the final product .
Advanced: How should researchers resolve contradictions in reported biological activity (e.g., cytotoxicity vs. antiviral efficacy)?
Answer:
Contradictions often stem from cell-type-specific metabolism or differential expression of nucleoside transporters . To address this:
- Perform metabolic profiling (LC-MS/MS) to quantify intracellular anabolites (e.g., triphosphate forms).
- Use knockout cell lines (e.g., TK-deficient Vero cells) to isolate transporter-dependent effects.
- Validate via isothermal titration calorimetry (ITC) to measure binding constants with target enzymes .
Advanced: What computational approaches predict its interaction with non-canonical nucleic acid structures (e.g., G-quadruplexes)?
Answer:
Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model stacking interactions within G-quadruplex grooves. Pair with circular dichroism (CD) spectroscopy to detect induced structural changes. Discrepancies between simulation and experimental data may require adjusting partial charges or solvation parameters .
Basic: What stability assays are recommended for this compound under physiological conditions?
Answer:
Assess hydrolytic stability via:
- pH-dependent degradation studies (1–13) monitored by UV-Vis spectroscopy (λ = 260 nm for pyrimidine absorption).
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests shelf stability).
- Forced degradation (e.g., HO/light exposure) identifies reactive sites (e.g., oxidation at the 5,6-double bond) .
Advanced: How can structural modifications enhance its selectivity for viral polymerases over human counterparts?
Answer:
Introduce bulky substituents (e.g., 5-fluorine or 3'-azido groups) to exploit steric differences in enzyme active sites. Cryo-EM structures of human vs. viral polymerases guide rational design. Validate selectivity via kinetic assays (K/V) with recombinant enzymes .
Basic: How to distinguish this compound from similar nucleoside analogues (e.g., cytarabine) analytically?
Answer:
Use high-resolution mass spectrometry (HRMS) to differentiate molecular formulae (e.g., CHNO vs. CHNO for cytarabine). Infrared (IR) spectroscopy identifies unique functional groups (e.g., hydroxymethyl vs. arabinose moieties) .
Basic: What methods quantify its intracellular concentration in pharmacokinetic studies?
Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For enhanced sensitivity, use LC-MS/MS with deuterated internal standards (e.g., D-thymidine). Validate extraction efficiency from cell lysates via spike-recovery experiments (>90% recovery required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
